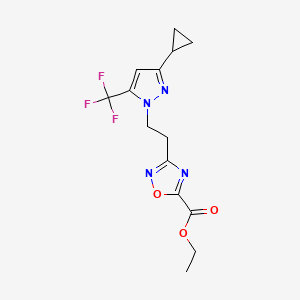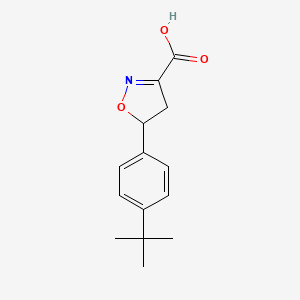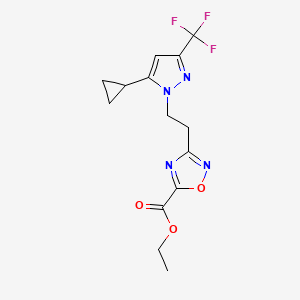
Ethyl 3-(2-(3-cyclopropyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1,2,4-oxadiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(2-(3-Cyclopropyl-5-(Trifluoromethyl)-1H-Pyrazol-1-yl)Ethyl)-1,2,4-Oxadiazole-5-Carboxylate is a highly specialized chemical compound notable for its structural complexity and versatility in various scientific applications. It is synthesized by integrating the pyrazole and oxadiazole ring systems, both known for their significant roles in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(2-(3-Cyclopropyl-5-(Trifluoromethyl)-1H-Pyrazol-1-yl)Ethyl)-1,2,4-Oxadiazole-5-Carboxylate typically involves a multi-step process:
Formation of the Pyrazole Core: : The initial step involves the cyclization of a suitable hydrazine with a cyclopropyl ketone to yield the 3-cyclopropyl-1H-pyrazole.
Trifluoromethylation: : Introduction of the trifluoromethyl group to the pyrazole ring is achieved through electrophilic or nucleophilic trifluoromethylation reactions.
Oxadiazole Ring Formation: : The 1,2,4-oxadiazole ring is formed through cyclization reactions involving appropriate amidoximes.
Esterification: : The final step involves esterification to form the ethyl ester group, producing the target compound.
Industrial Production Methods: For large-scale industrial production, advanced methods like continuous flow synthesis might be employed to enhance efficiency and yield. Catalysts and optimized reaction conditions are crucial to minimize by-products and ensure high purity of the final compound.
Chemical Reactions Analysis
Ethyl 3-(2-(3-Cyclopropyl-5-(Trifluoromethyl)-1H-Pyrazol-1-yl)Ethyl)-1,2,4-Oxadiazole-5-Carboxylate undergoes various chemical reactions, including:
Oxidation: : This compound can be oxidized to introduce further functional groups on the pyrazole and oxadiazole rings.
Reduction: : Reduction reactions can be used to modify the functional groups, potentially yielding different analogs.
Substitution: : Halogenation and other substitution reactions are common, allowing modification at specific positions on the rings.
Scientific Research Applications
This compound has numerous applications in scientific research:
Chemistry: : It serves as a valuable building block for synthesizing more complex molecules.
Biology: : Studies explore its role as a potential inhibitor or activator of biological pathways due to its ability to bind with certain proteins.
Medicine: : Its structural features make it a candidate for drug development, particularly in targeting enzymes or receptors implicated in various diseases.
Industry: : Used in the development of agrochemicals and materials science due to its stable structure and reactivity.
Mechanism of Action
The mechanism of action of Ethyl 3-(2-(3-Cyclopropyl-5-(Trifluoromethyl)-1H-Pyrazol-1-yl)Ethyl)-1,2,4-Oxadiazole-5-Carboxylate is primarily based on its ability to interact with specific molecular targets:
Molecular Targets: : It can bind to enzymes, proteins, or receptors, influencing their activity.
Pathways Involved: : This binding can modulate various biological pathways, leading to either inhibition or activation of particular cellular processes.
Comparison with Similar Compounds
When compared to similar compounds, Ethyl 3-(2-(3-Cyclopropyl-5-(Trifluoromethyl)-1H-Pyrazol-1-yl)Ethyl)-1,2,4-Oxadiazole-5-Carboxylate stands out due to its unique combination of the pyrazole and oxadiazole rings:
Similar Compounds
Ethyl 3-(2-(3-Phenyl-5-(Trifluoromethyl)-1H-Pyrazol-1-yl)Ethyl)-1,2,4-Oxadiazole-5-Carboxylate: : Similar structure but with a phenyl group instead of a cyclopropyl group.
Ethyl 3-(2-(3-Cyclopropyl-5-Methyl-1H-Pyrazol-1-yl)Ethyl)-1,2,4-Oxadiazole-5-Carboxylate: : Features a methyl group rather than trifluoromethyl.
Its unique structure confers specific reactivity and binding properties, making it invaluable for specific applications in research and industry. Its balance of stability and reactivity offers advantages over other compounds, particularly in medicinal chemistry and materials science.
Properties
IUPAC Name |
ethyl 3-[2-[3-cyclopropyl-5-(trifluoromethyl)pyrazol-1-yl]ethyl]-1,2,4-oxadiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N4O3/c1-2-23-13(22)12-18-11(20-24-12)5-6-21-10(14(15,16)17)7-9(19-21)8-3-4-8/h7-8H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJEXTLJOQPWKRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NO1)CCN2C(=CC(=N2)C3CC3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-methyl-2-propyl-1H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B7811100.png)
![5-(chloromethyl)-1-propylpyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B7811102.png)
![3-chloro-5-(chloromethyl)-1-ethylpyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B7811106.png)
![Methyl 3-(6-oxo-2-propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate](/img/structure/B7811110.png)
![6-Chloro-2-isopropyl-4-methyl-2H-pyrazolo[3,4-b]pyridine](/img/structure/B7811120.png)

![2-((2,3-Dimethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetic acid](/img/structure/B7811132.png)
![2-((2-Propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetic acid](/img/structure/B7811143.png)
![4-(difluoromethyl)-6-oxo-2-propan-2-yl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B7811154.png)
![ethyl 3-{[2-(difluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxylate](/img/structure/B7811164.png)
![ethyl 6-oxo-2-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B7811169.png)
![ethyl 3-methyl-6-oxo-1,2-dihydropyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B7811170.png)
![ethyl 6-oxo-2-propan-2-yl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B7811176.png)

